molecular formula C23H24N4O4 B13485399 2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione

Cat. No.: B13485399
M. Wt: 420.5 g/mol
InChI Key: ZMAXDASDOKDWBT-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety. It has been studied for its potential use in treating various medical conditions, including cancer and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time. Advanced techniques such as continuous flow synthesis may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways that are involved in disease progression. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α), which plays a key role in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of structural features, which confer specific biological activities. Its ability to modulate multiple pathways makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[[2-(methylamino)-3-phenylpropyl]amino]isoindole-1,3-dione

InChI

InChI=1S/C23H24N4O4/c1-24-16(11-14-5-3-2-4-6-14)13-25-15-7-8-17-18(12-15)23(31)27(22(17)30)19-9-10-20(28)26-21(19)29/h2-8,12,16,19,24-25H,9-11,13H2,1H3,(H,26,28,29)

InChI Key

ZMAXDASDOKDWBT-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)CNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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